Ferulinolol

Description

Contextualization within Modern Chemical Biology Research

Chemical biology aims to understand and manipulate biological processes using chemical tools. acs.orgnih.gov Natural products, with their inherent structural diversity and biological activity, are a rich source of these tools. Current time information in Bangalore, IN.portico.orgphcogrev.com Ferulinolol, derived from ferulic acid, a component of the traditional medicinal plant Ligusticum wallichii, exemplifies this approach. researchgate.netsemanticscholar.org Its investigation falls squarely within the realm of chemical biology, where researchers utilize its specific properties to probe and modulate physiological pathways, particularly those related to the cardiovascular system. The study of compounds like this compound allows for the dissection of complex biological mechanisms at a molecular level, paving the way for the design of more targeted and effective therapies. nih.gov

Historical Perspectives on this compound's Emergence in Scientific Literature

The emergence of this compound in the scientific literature can be traced back to research focused on the pharmacological activities of compounds derived from natural sources. Researchers at Kaohsiung Medical College are credited with its preparation and initial characterization. portico.org Their work, published in the late 1990s, identified this compound as an ester-type, vanilloid-based compound with selective β1-adrenoceptor blocking activity. portico.org This discovery positioned this compound as a subject of interest for cardiovascular research, building upon the known therapeutic properties of its precursor, ferulic acid.

Significance of Investigating Natural Product-Derived Compounds in Pharmacological Research

The investigation of natural product-derived compounds like this compound is of paramount significance in pharmacological research for several reasons. Nature provides a vast and structurally diverse library of molecules that have been optimized through evolution for biological activity. Current time information in Bangalore, IN.portico.orgphcogrev.com This "biological pre-validation" often translates to a higher likelihood of therapeutic relevance.

The study of these compounds can lead to the discovery of novel mechanisms of action and new therapeutic targets. researchgate.net For instance, the characterization of this compound as a selective β1-blocker with partial β2-agonist activity has provided valuable insights into adrenoceptor pharmacology. nih.govresearchgate.net Furthermore, natural products often serve as scaffolds for the synthesis of new, more potent, and selective drug candidates. google.comgoogle.comgoogleapis.comgoogle.com The development of derivatives from natural compounds is a common strategy to improve their pharmacological profiles.

Detailed Research Findings

Research into this compound has elucidated its specific pharmacological properties, particularly its effects on the cardiovascular system.

Studies have demonstrated that this compound acts as a highly selective β1-adrenoceptor antagonist. researchgate.netsemanticscholar.org This selectivity is crucial as it minimizes the side effects associated with the blockade of β2-adrenoceptors, such as bronchoconstriction. ontosight.ai In experiments with Wistar rats, intravenous administration of this compound resulted in a dose-dependent decrease in heart rate (bradycardia) without affecting blood pressure, a hallmark of β1-blockade. portico.org

Further investigations in isolated guinea pig tissues confirmed that this compound competitively antagonizes the effects of isoproterenol, a non-selective β-agonist, on the atria. researchgate.net This competitive antagonism indicates a direct interaction with β-adrenoceptors.

Interestingly, research has also revealed that this compound exhibits partial β2-agonist activity. nih.govresearchgate.net This dual activity is a unique characteristic that distinguishes it from many other β-blockers. The partial agonism at β2-receptors could potentially offset some of the negative effects of β1-blockade.

Binding studies have quantified the affinity of this compound for different β-adrenoceptor subtypes, providing a molecular basis for its observed pharmacological effects. These studies have consistently shown a higher affinity for β1-receptors compared to β2-receptors. nih.gov

The table below summarizes key research findings on this compound:

| Research Finding | Model/System Used | Observed Effect | Conclusion | Citation |

| β1-Adrenoceptor Blockade | Wistar Rats (in vivo) | Dose-dependent bradycardia | This compound possesses β1-blocking activity. | portico.org |

| Selective β1-Blockade | Wistar Rats (in vivo) | No effect on phenylephrine-induced pressor response | Activity is selective for β1-adrenoceptors over α-adrenoceptors. | portico.org |

| Competitive Antagonism | Isolated Guinea Pig Atria | Competitive antagonism of isoproterenol-induced effects | Direct interaction with β-adrenoceptors. | researchgate.net |

| Partial β2-Agonist Activity | Scientific Literature Review | Identified as a partial β2-agonist | Possesses a dual pharmacological profile. | nih.govresearchgate.net |

| Receptor Binding Affinity | Rat Ventricular & Lung Membranes | Higher affinity for β1- than β2-receptors | Molecular basis for its β1-selectivity. | nih.gov |

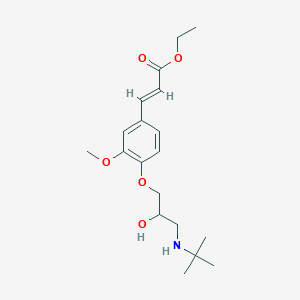

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H29NO5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

ethyl (E)-3-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C19H29NO5/c1-6-24-18(22)10-8-14-7-9-16(17(11-14)23-5)25-13-15(21)12-20-19(2,3)4/h7-11,15,20-21H,6,12-13H2,1-5H3/b10-8+ |

InChI Key |

BFSRQGYQQYHQBX-CSKARUKUSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)OC |

Synonyms |

ferulinolol |

Origin of Product |

United States |

Elucidation of Ferulinolol S Natural Origin and Biosynthesis Pathways

Identification and Isolation of Ferulinolol from Ligusticum Chuanxiong (Chuanxiong)

This compound has been identified as a constituent of Ligusticum chuanxiong, also known as Ligusticum wallichii, a plant widely used in traditional medicine. researchgate.net While not one of the most abundant compounds in the plant, its presence has been confirmed in scientific literature. koreascience.kr this compound is recognized as a derivative of ferulic acid, a major active component of Ligusticum chuanxiong. koreascience.krsemanticscholar.org

The isolation of chemical constituents from the rhizome of Ligusticum chuanxiong typically involves several established extraction and chromatographic techniques. The general process begins with the collection and drying of the plant material, which is then powdered to increase the surface area for extraction.

Commonly employed extraction methods include:

Soxhlet Extraction: The powdered rhizome is extracted with an organic solvent such as absolute ethyl alcohol at an elevated temperature (e.g., 80-85°C) for several hours. frontiersin.org

Methanol (B129727) Immersion: The ground material is immersed in methanol at room temperature for an extended period (e.g., 2 days). frontiersin.org

Ultrasonic Extraction: To enhance efficiency, samples are sometimes treated with a 75% methanol solution and subjected to ultrasonic extraction. peerj.com

Following the initial extraction, the resulting crude extract is concentrated, often using a rotary evaporator, and then subjected to various chromatographic methods to separate the individual compounds. These methods can include column chromatography over silica (B1680970) gel or MCI resin, and may be followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to achieve pure compounds. frontiersin.org While these general procedures are used to isolate numerous compounds from Ligusticum chuanxiong, specific protocols optimized for the isolation of this compound are not extensively detailed in the available literature.

The major chemical components isolated from Ligusticum chuanxiong are summarized in the table below.

| Class of Compound | Examples |

| Phthalides | Ligustilide, Senkyunolide A, Butylidenephthalide |

| Alkaloids | Tetramethylpyrazine |

| Phenolic Acids | Ferulic Acid |

| Polysaccharides | LCP-I-I, LCP-II-I |

This table summarizes the major classes of chemical compounds found in Ligusticum chuanxiong.

Presence and Contribution of this compound within Salvia miltiorrhiza (Danshen)

A thorough review of the chemical constituents of Salvia miltiorrhiza (Danshen) indicates that this compound is not a naturally occurring compound within this plant. The primary bioactive components of Salvia miltiorrhiza are broadly classified into two main groups: tanshinones (diterpenoid quinones) and salvianolic acids (phenolic acids). researchgate.net Extensive phytochemical studies on Danshen have identified numerous compounds within these categories, such as tanshinone IIA, cryptotanshinone, and salvianolic acid B, but this compound is not among them. researchgate.netchrysalisnaturalmedicine.commdpi.com

The association of this compound with Salvia miltiorrhiza in some contexts arises from its inclusion in compound herbal formulas. For instance, the "fufang danshen" preparations may combine Salvia miltiorrhiza with other herbs, including Ligusticum wallichii (Ligusticum chuanxiong). researchgate.net In such cases, the presence of this compound is attributable to the Ligusticum component of the formula, not to Salvia miltiorrhiza itself. researchgate.net

The distinct chemical profiles of Ligusticum chuanxiong and Salvia miltiorrhiza are presented below.

| Plant Species | Major Bioactive Compounds |

| Ligusticum chuanxiong | Ferulic acid, Ligustilide, Tetramethylpyrazine, this compound |

| Salvia miltiorrhiza | Tanshinones (e.g., Tanshinone IIA), Salvianolic acids (e.g., Salvianolic acid B) |

This interactive table compares the primary chemical constituents of Ligusticum chuanxiong and Salvia miltiorrhiza.

Proposed Biosynthetic Routes and Precursor Molecules of this compound

The biosynthesis of this compound originates from the shikimic acid pathway, a fundamental metabolic route in plants for the production of aromatic amino acids and other phenylpropanoids. The direct precursor to this compound is ferulic acid. semanticscholar.orgscirp.org

The biosynthesis of ferulic acid, the core structure of this compound, proceeds through the following key steps:

Formation of Cinnamic Acid: The pathway begins with the amino acid L-phenylalanine, which undergoes deamination catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. bibliotekanauki.pl

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. bibliotekanauki.pl An alternative route can start from L-tyrosine, which is directly converted to p-coumaric acid by tyrosine ammonia (B1221849) lyase (TAL). bibliotekanauki.pl

Formation of Ferulic Acid: Subsequent enzymatic steps involving hydroxylation and methylation convert p-coumaric acid into ferulic acid (4-hydroxy-3-methoxycinnamic acid). bibliotekanauki.pl

Once ferulic acid is synthesized, it serves as the foundational molecule for the formation of this compound. Based on the chemical structure of this compound, which is ethyl (E)-3-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxyphenyl]prop-2-enoate, the subsequent biosynthetic modifications of ferulic acid are proposed to involve: nih.gov

Esterification: The carboxylic acid group of ferulic acid is esterified with ethanol (B145695) to form an ethyl ester.

Addition of a Side Chain: A 3-(tert-butylamino)-2-hydroxypropoxy side chain is attached to the phenolic hydroxyl group of the ferulic acid backbone.

While the precise enzymes and intermediate steps for these final modifications in Ligusticum chuanxiong have not been fully elucidated, this proposed pathway is chemically consistent with the structures of the precursor and the final compound.

Synthetic Methodologies and Analog Design of Ferulinolol

Total Synthesis Approaches for Ferulinolol

A complete total chemical synthesis of this compound has not been extensively reported in peer-reviewed literature. However, a significant advancement has been made in its production through a biosynthetic approach. Researchers have successfully engineered Escherichia coli to synthesize ferulenol (B560370), which has been elucidated as being structurally identical to this compound. Current time information in Bangalore, IN.organic-chemistry.org

This bio-catalytic process represents the primary reported method for obtaining the compound. The engineered E. coli strain was designed to perform in vivo prenylation of 4-hydroxycoumarin, which serves as a precursor. Current time information in Bangalore, IN.organic-chemistry.org Key to this process was the co-expression of genes for an aromatic prenyltransferase from Aspergillus terreus (AtaPT) and a truncated 1-deoxy-D-xylose 5-phosphate synthase from Croton stellatopilosus (CstDXS). Current time information in Bangalore, IN. This method allows for the production of this compound and an isomeric by-product directly in the culture medium without the need for external prenyl donor supplementation. Current time information in Bangalore, IN.organic-chemistry.org

The biosynthetic pathway is outlined as follows:

Overexpression of CstDXS in E. coli enhances the metabolic flux towards isoprenoid precursors like farnesyl pyrophosphate (FPP). Current time information in Bangalore, IN.

The prenyltransferase, AtaPT, then catalyzes the farnesylation of the fed precursor, 4-hydroxycoumarin. Current time information in Bangalore, IN.

The major product of this biotransformation was identified through high-resolution mass spectrometry and in silico tools as ferulenol (this compound). Current time information in Bangalore, IN.organic-chemistry.org

This biotechnological route provides a promising and sustainable method for the production of this compound, circumventing the challenges that might be associated with a multi-step chemical synthesis.

Stereoselective Synthesis of this compound and its Isomers

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group in its 3-(tert-butylamino)-2-hydroxypropoxy side chain. Consequently, it can exist as different stereoisomers. The stereochemistry of this side chain is crucial for the biological activity of many β-adrenergic receptor blockers. While a specific stereoselective synthesis for this compound has not been detailed in the literature, established methodologies for the asymmetric synthesis of β-amino alcohols provide a strong foundation for how its enantiomers could be selectively prepared.

Common strategies for the stereoselective synthesis of β-amino alcohols that could be hypothetically applied to this compound include:

Ring-opening of Chiral Epoxides: A prevalent method involves the nucleophilic ring-opening of a chiral epoxide precursor by an amine. For this compound, this would involve reacting a chiral equivalent of epichlorohydrin (B41342) with tert-butylamine. The epoxide precursor itself can be synthesized from a prochiral starting material using asymmetric epoxidation methods, such as the Sharpless epoxidation. The regioselectivity of the amine attack is a critical factor to control. nih.govresearchgate.net

Reduction of α-Amino Ketones: Asymmetric reduction of an α-amino ketone precursor can yield a chiral β-amino alcohol. The stereoselectivity is induced by a chiral reducing agent or a catalyst. This approach offers good control over the resulting stereochemistry.

Addition to α-Alkoxyaldimines: Nucleophilic addition to N-tert-butanesulfinyl α-alkoxyaldimines is a powerful method for synthesizing 1,2-disubstituted β-amino alcohols with high diastereoselectivity. nih.gov By selecting the appropriate protecting groups and reaction conditions, either syn- or anti-amino alcohol products can be favored. nih.gov

Directed Reductive Amination: The stereoselective synthesis of 1,3-syn-amino alcohols can be achieved through the directed reductive amination of β-hydroxy ketones. organic-chemistry.org This method uses a chelating agent like Ti(iOPr)₄ to control the stereochemical outcome of the reduction.

These established synthetic routes for chiral β-amino alcohols could be adapted to produce specific stereoisomers of this compound, which would be essential for studying their individual biological activities.

Design and Synthesis of this compound Analogues and Derivatives

The development of analogues and derivatives of this compound is a key strategy for exploring its structure-activity relationships (SAR) and optimizing its therapeutic properties. Research in this area can be broadly categorized by modifications to the two main structural components of the molecule: the ferulic acid moiety and the β-amino alcohol side chain.

Ferulic Acid-Based Derivatives: The ferulic acid backbone is a common starting point for the synthesis of new derivatives. Various studies have reported the synthesis of ferulic acid amides and esters with a range of biological activities. scirp.org For instance, a series of ferulic acid amides were synthesized by first converting ferulic acid to its acid chloride using thionyl chloride, followed by reaction with various primary and secondary amines. scirp.org Another approach involves "click" chemistry to create ferulic acid-based alkyl-1,2,3-triazole analogs from vanillin, a common precursor. researchgate.net

| Derivative Type | Synthetic Approach | Starting Material | Example Analogs |

| Ferulic Amides | Acid chloride formation followed by amination | Ferulic Acid | N-benzyl ferulamide (B102684), N-morpholinyl ferulamide scirp.org |

| Ferulic Esters | Esterification with various alcohols | Ferulic Acid | Methyl ferulate, Ethyl ferulate |

| Triazole Analogs | Etherification and 'click' reaction | Vanillin | C8- and C10-1,2,3-triazole ferulates researchgate.net |

| Hybrid Compounds | Linker-based coupling reactions | Ferulic Acid, Eugenol | Ferulic acid-eugenol hybrids acs.org |

β-Amino Alcohol Modifications: Analogues can also be generated by modifying the β-amino alcohol side chain. This is a common strategy in the development of β-blockers to influence selectivity for β1/β2 adrenergic receptors and to alter pharmacokinetic properties. Modifications could include:

Varying the alkyl substituent on the amine (e.g., replacing the tert-butyl group with other bulky or linear alkyl groups).

Introducing substituents on the propanol (B110389) chain.

Altering the ether linkage to the aromatic ring.

The synthesis of such analogues would likely follow established routes for β-blocker synthesis, often starting from a substituted phenol (B47542) and epichlorohydrin. nih.gov

Prodrug Strategies Involving this compound

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This strategy is often employed to improve pharmacokinetic properties such as absorption, distribution, and metabolism. This compound, with its hydroxyl and secondary amine functional groups, is a suitable candidate for prodrug design. google.comgoogleapis.com

While specific research detailing the synthesis and evaluation of this compound prodrugs is limited, patent literature has identified it as a compound for which such strategies would be applicable. google.comgoogleapis.commysciencework.com General prodrug approaches that could be applied to this compound include:

Ester Prodrugs: The secondary hydroxyl group on the amino alcohol side chain can be esterified. This modification increases the lipophilicity of the molecule, which can enhance its absorption. In the body, esterases would cleave the ester bond to release the active this compound.

Carbamate Prodrugs: The secondary amine can be converted into a carbamate. Acyloxyalkyl carbamates are a common type of prodrug for primary and secondary amines, designed to be cleaved in vivo to release the parent amine. maayanlab.cloud

Mutual Prodrugs: This approach involves linking this compound to another active compound. For example, a mutual prodrug could be designed by esterifying the hydroxyl group of this compound with another drug that has a carboxylic acid moiety, potentially leading to synergistic effects or a broader spectrum of activity.

The development of prodrugs for this compound holds the potential to overcome pharmacokinetic limitations and enhance its therapeutic utility.

Molecular Pharmacology and Receptor Interaction Studies of Ferulinolol

Characterization of Ferulinolol's β-Adrenergic Receptor Modulatory Activity

This compound exhibits a complex and multifaceted interaction with the β-adrenergic receptor system. nih.gov It is characterized by a unique profile that combines selective blocking of one receptor subtype with partial activation of another, alongside activity at a third subtype. nih.govnih.gov This intricate activity has been elucidated through a series of in vitro studies using isolated animal tissues and membrane preparations. nih.govnih.gov

Investigations into β1-Adrenoceptor Selective Blocking Effects

Research has consistently demonstrated that this compound acts as a competitive and selective antagonist at β1-adrenoceptors. nih.govresearchgate.net In studies using isolated guinea pig tissues, this compound competitively antagonized the positive inotropic (force of contraction) and chronotropic (heart rate) effects induced by the non-selective β-agonist, (-)isoproterenol, in the atria. nih.govacs.org This antagonism was evidenced by a parallel rightward shift in the concentration-response curve of (-)isoproterenol, a hallmark of competitive antagonism. nih.gov

The selectivity of this compound for the β1-adrenoceptor is a key feature of its pharmacological profile. This was quantified by comparing its antagonist potency in tissues rich in different β-adrenoceptor subtypes. The apparent pA2 values, a measure of antagonist potency, were determined to be 7.62 in the right atria and 7.54 in the left atria (tissues predominantly expressing β1-receptors), compared to 6.28 in the trachea (a tissue rich in β2-receptors). nih.gov The higher potency in atrial tissues clearly indicates a preference for β1-adrenoceptors. nih.gov Further experiments in anesthetized Wistar rats showed that this compound could block the tachycardia (increased heart rate) caused by (-)isoproterenol, an effect mediated by β1-receptors, without affecting the pressor responses to (-)phenylephrine, which are mediated by α-adrenergic receptors. nih.govresearchgate.net This confirms its specific β-blocking activity without α-adrenergic involvement. nih.govresearchgate.net

| Tissue Preparation | Receptor Predominance | Agonist | This compound pA2 Value |

| Guinea Pig Right Atria | β1 | (-)Isoproterenol | 7.62 ± 0.05 |

| Guinea Pig Left Atria | β1 | (-)Isoproterenol | 7.54 ± 0.01 |

| Guinea Pig Trachea | β2 | (-)Isoproterenol | 6.28 ± 0.11 |

Table 1: Antagonist Potency (pA2) of this compound at β-Adrenoceptors in Isolated Guinea Pig Tissues. Data sourced from Wu, B. N., et al. (1998). nih.gov

Analysis of Partial β2-Agonist Activity of this compound

In addition to its β1-blocking effects, this compound displays partial agonist activity at β2-adrenoceptors. nih.govresearchgate.net This means that while it binds to the β2-receptor, it elicits a response that is weaker than that of a full agonist. This property is also referred to as intrinsic sympathomimetic activity (ISA). nih.gov Studies on isolated guinea pig trachea, a tissue where β2-receptor activation leads to relaxation, have supported this partial agonist effect. nih.gov When compared to propranolol (B1214883), a non-selective β-blocker which caused significant cardiodepressant effects, this compound showed fewer of these depressant activities, a characteristic often associated with partial β2-agonism. nih.gov This dual activity—blocking β1 receptors while partially stimulating β2 receptors—is a distinctive feature of this compound's pharmacological profile. nih.gov

Evaluation of β3-Adrenoceptor Blocking Activities of this compound and Related Compounds

This compound's interaction with the adrenergic system extends to β3-adrenoceptors, where it has been identified as a blocker. nih.gov The β3-adrenoceptor is known to be involved in processes like lipolysis and the relaxation of certain smooth muscles. wikipedia.org In vitro functional and binding studies have confirmed that this compound, along with other vanilloid-type β-blockers like eugenodilol (B1243919) and metoprolol (B1676517), possesses β3-adrenoceptor blocking activity. nih.govscispace.com These compounds were shown to inhibit the effects of (-)isoproterenol in rat colon preparations, a functional assay for β3-adrenoceptor activity. nih.gov While effective as a β3-blocker, studies comparing it to other compounds like propranolol and ferulidilol found this compound to be less potent in competing for β3-adrenoceptor binding sites in rat interscapular brown adipose tissue (IBAT) membranes. nih.gov The research also suggested a positive correlation between the lipid solubility of these vanilloid-type β-blockers and their β3-adrenoceptor antagonistic actions. nih.gov

Comparative Receptor Binding Affinity Studies of this compound with Established Adrenergic Ligands

To better understand this compound's place within the broader class of adrenergic modulators, its binding affinity has been compared to several established ligands. Radioligand binding assays provide a quantitative measure of how strongly a compound binds to a receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Binding studies using [3H]CGP-12177 were conducted on rat ventricular membranes (rich in β1-receptors) and lung membranes (rich in β2-receptors). nih.gov In ventricular membranes, this compound showed a Ki value of 103 nM. nih.gov This indicates a strong affinity, which is comparable to the established β1-selective blockers atenolol (B1665814) (Ki = 262 nM) and metoprolol (Ki = 123 nM), although significantly less potent than the non-selective antagonist (-)propranolol (Ki = 0.23 nM). nih.gov

In lung membranes, the Ki value for this compound was 2,412 nM. nih.gov Comparing this to its Ki in ventricular membranes (103 nM) yields a β1/β2 selectivity ratio of approximately 23.4, confirming its high selectivity for the β1-adrenoceptor. nih.gov This selectivity is comparable to that of metoprolol and higher than that of atenolol based on these binding assays. nih.gov

| Compound | Ki (nM) in Rat Ventricular Membranes (β1) | Ki (nM) in Rat Lung Membranes (β2) | β1/β2 Selectivity Ratio (Ki β2 / Ki β1) |

| This compound | 103 | 2,412 | ~23.4 |

| Atenolol | 262 | 7,539 | ~28.8 |

| Metoprolol | 123 | 2,186 | ~17.8 |

| (-)Propranolol | 0.23 | 0.72 | ~3.1 |

Table 2: Comparative Receptor Binding Affinity (Ki) of this compound and Established β-Blockers. Data sourced from Wu, B. N., et al. (1998). nih.gov

Identification and Validation of Additional Molecular Targets of this compound (e.g., NF-κB Ligand, IL-6 Modulation)

While this compound is primarily characterized by its adrenergic receptor activity, the broader chemical class to which it belongs suggests potential interactions with other molecular pathways, particularly those related to inflammation. This compound is a derivative of ferulic acid. nih.gov Studies on ferulic acid have shown that it can modulate key inflammatory signaling pathways. nih.gov

Specifically, ferulic acid has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of many pro-inflammatory genes. nih.gov This inhibitory effect is mediated through the IKK/NF-κB signaling pathway. nih.gov By preventing the translocation of NF-κB into the nucleus, ferulic acid can suppress the expression of inflammatory mediators. nih.gov

One of the key downstream targets of NF-κB is Interleukin-6 (IL-6), a pro-inflammatory cytokine. frontiersin.orgimrpress.com Research has shown that ferulic acid treatment can lead to a reduction in IL-6 expression at the transcriptional level in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov This suggests that compounds derived from ferulic acid, such as this compound, may possess similar anti-inflammatory properties by modulating the NF-κB/IL-6 axis. However, direct studies confirming that this compound itself modulates NF-κB and IL-6 are necessary to validate this secondary pharmacological action.

Preclinical Mechanistic Investigations of Ferulinolol S Biological Activities

In Vitro Studies on Isolated Organ Systems and Cell Lines

In studies utilizing isolated guinea pig tissues, Ferulinolol has been shown to act as a competitive antagonist at β-adrenoceptors. orthobullets.com It competitively counteracted the positive inotropic (force of contraction) and chronotropic (heart rate) effects induced by the non-selective β-agonist, (-)-isoproterenol, in isolated atrial preparations. orthobullets.comfrontiersin.org This antagonism was evidenced by a parallel rightward shift in the concentration-response curve of (-)-isoproterenol, a characteristic of competitive receptor blockade. orthobullets.com

The potency of this compound's antagonistic activity at the β-adrenoceptors in cardiac tissue was quantified by determining its pA2 values, which represent the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. The pA2 values for this compound were found to be 7.54 ± 0.01 in the left atria (related to inotropy) and 7.62 ± 0.05 in the right atria (related to chronotropy). orthobullets.com Furthermore, when compared with the non-selective β-blocker propranolol (B1214883) in tissues from reserpine-treated guinea pigs, this compound exhibited fewer cardiodepressant activities. orthobullets.com While propranolol caused significant negative inotropic and chronotropic effects at concentrations of 1 microM or greater, this compound did not produce similar depressant activities. orthobullets.com

Table 1: Antagonistic Activity (pA2 values) of this compound in Isolated Guinea Pig Atria This table displays the pA2 values of this compound, indicating its antagonistic potency against (-)-isoproterenol-induced effects in different parts of the isolated guinea pig heart.

| Tissue Preparation | Measured Effect | pA2 Value (mean ± SEM) |

|---|---|---|

| Left Atria | Inotropy | 7.54 ± 0.01 |

Investigations on isolated guinea pig tracheal strips demonstrated that this compound also antagonizes β-adrenoceptor-mediated responses in airway smooth muscle. orthobullets.comfrontiersin.org It competitively inhibited the tracheal relaxation induced by (-)-isoproterenol. orthobullets.com The pA2 value for this compound in the trachea was calculated to be 6.28 ± 0.11. orthobullets.com This value is significantly lower than the pA2 values observed in atrial tissues, indicating that this compound is more potent on cardiac (β1) adrenoceptors than on tracheal (β2) adrenoceptors. orthobullets.com This demonstrates a selectivity for β1-adrenoceptors. orthobullets.com

Interestingly, in tracheal strips from reserpine-treated guinea pigs, this compound itself produced dose-dependent relaxation responses. orthobullets.com This effect was not observed with propranolol. orthobullets.com The relaxant effect of this compound was significantly inhibited by pre-incubation with ICI 118,551, a selective β2-adrenoceptor antagonist, suggesting that this compound possesses partial β2-agonist activity, also known as intrinsic sympathomimetic activity (ISA). orthobullets.com

Table 2: Comparative Antagonistic Potency of this compound in Cardiac vs. Tracheal Tissues This table compares the pA2 values of this compound in isolated guinea pig atria and trachea, highlighting its β1-adrenoceptor selectivity.

| Tissue Preparation | Primary Adrenoceptor Subtype | pA2 Value (mean ± SEM) |

|---|---|---|

| Right Atria | β1 | 7.62 ± 0.05 |

| Left Atria | β1 | 7.54 ± 0.01 |

Currently, there are no available scientific studies investigating the direct effects or mechanistic pathways of this compound on osteoblast differentiation or function. The existing research on this compound has focused on its cardiovascular properties.

The primary mechanism of this compound at the cellular level involves its interaction with the β-adrenergic signaling pathway. orthobullets.com Research findings have established it as a highly selective β1-adrenoceptor antagonist with a simultaneous partial agonist activity at β2-adrenoceptors. orthobullets.com It does not exhibit any blocking action on α-adrenoceptors. orthobullets.com

In functional studies, this compound's selective β1-antagonism is demonstrated by its greater potency in blocking (-)-isoproterenol's effects in cardiac atria (rich in β1-receptors) compared to the trachea (rich in β2-receptors). orthobullets.com The partial β2-agonist activity is shown by its ability to induce relaxation in tracheal preparations, an effect that is blockable by a β2-selective antagonist. orthobullets.com

Further binding studies have also categorized this compound among vanilloid-type β-adrenoceptor blockers that possess β3-adrenoceptor blocking activities, although it was found to be less potent in competing for β3-adrenoceptor binding sites compared to propranolol. nih.gov

Mechanistic Studies on Osteoblast Differentiation Modulation by this compound

In Vivo Preclinical Animal Model Studies on this compound's Pharmacological Effects

In vivo studies using pentobarbital-anesthetized Wistar rats have provided further evidence of this compound's β-blocking activity. orthobullets.com Intravenous administration of this compound resulted in a dose-dependent bradycardia (slowing of heart rate), while having no significant impact on blood pressure. orthobullets.com

A key finding from these animal models is this compound's ability to inhibit tachycardia (abnormally fast heart rate). orthobullets.com It markedly inhibited the tachycardic effects induced by the β-agonist (-)-isoproterenol. orthobullets.com In contrast, this compound did not block the pressor responses of the arteries induced by the α-agonist (-)-phenylephrine, confirming its lack of α-adrenergic blocking action in a live animal model. orthobullets.com These results from in vivo models align with the in vitro findings, pointing to this compound's function as a β-adrenergic blocking agent. orthobullets.com

Table 3: Effect of Intravenous this compound on Heart Rate in Anesthetized Wistar Rats This table summarizes the observed dose-dependent bradycardic response following the administration of this compound in an in vivo animal model.

| This compound Dose (mg/kg, i.v.) | Observed Effect on Heart Rate |

|---|---|

| 0.1 | Dose-dependent bradycardia response |

| 0.5 | Dose-dependent bradycardia response |

Role of this compound in Mediating Blood Circulation Enhancements

Preclinical investigations into the cardiovascular effects of this compound have identified specific mechanisms through which it may influence blood circulation. Research on isolated guinea pig tissues has shown that this compound acts as a competitive beta-adrenoceptor antagonist. researchgate.net It was observed to markedly inhibit the tachycardia (increased heart rate) induced by isoproterenol, a known beta-adrenergic agonist. researchgate.net This finding suggests that this compound can block the effects of adrenaline and noradrenaline at beta-receptors, which are key sites in the regulation of heart rate and contractility. The same research noted that this compound did not block the arterial pressor responses induced by phenylephrine, indicating a lack of alpha-adrenergic blocking action. researchgate.net This specificity for beta-receptors is a crucial element of its pharmacological profile.

The enhancement of blood circulation is often mediated by vasodilation, the widening of blood vessels, which leads to decreased vascular resistance and increased blood flow. nih.gov This process is intricately regulated by the vascular endothelium, which releases various vasoactive factors. A delicate balance exists between vasodilators, such as nitric oxide (NO), and vasoconstrictors, like endothelin-1 (B181129) (ET-1). mdpi.comnih.gov An imbalance in favor of vasoconstrictors or a deficiency in vasodilators can lead to hypertension and impaired circulation. mdpi.comnih.gov NO, produced by the enzyme endothelial nitric oxide synthase (eNOS), triggers smooth muscle relaxation, causing vasodilation. nih.gov Conversely, ET-1 is a potent vasoconstrictor peptide produced by endothelial cells. mdpi.comnih.gov

While direct studies on this compound's effect on the NO-endothelin system are limited, research into structurally related compounds, specifically ferulic acid (FA) and its derivatives, provides valuable insights. Scientific studies suggest these compounds may possess beneficial effects on the vascular system. caringsunshine.com Preclinical research indicates that ferulic acid derivatives can enhance nitric oxide production, which promotes vasodilation and helps protect vascular health. caringsunshine.com In animal and in vitro models, these derivatives have been shown to improve microcirculation. caringsunshine.com For instance, a novel ferulic acid derivative, FAD012, was found to significantly alleviate cerebral ischemia/reperfusion injuries in rats, an effect accompanied by the restoration of cerebral blood flow (CBF) and the maintenance of eNOS expression. researchgate.net The maintenance of eNOS is critical for sustained NO production and endothelial health. researchgate.net These findings on related molecules suggest a plausible hypothesis that this compound may enhance blood circulation by modulating endothelial function and promoting vasodilation, a possibility that warrants further direct investigation.

Table 1: Preclinical Effects of Ferulic Acid Derivatives on Blood Circulation Markers

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Ferulic Acid Derivatives (General) | Preclinical (Animal/Cell-based) | Enhanced nitric oxide production; Improved microcirculation. | caringsunshine.com |

| Ferulic Acid Derivative (FAD012) | Rat model of middle cerebral artery occlusion (MCAO) | Restoration of cerebral blood flow (CBF); Maintenance of endothelial nitric oxide synthase (eNOS) expression. | researchgate.net |

Investigation of this compound's Potential in Oxidative Stress Modulation within Research Contexts

Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. nih.gov This imbalance can lead to cellular damage and is implicated in a wide array of diseases. nih.gov this compound, as a derivative of ferulic acid, is investigated for its potential to modulate this process, largely based on the well-documented antioxidant properties of its parent compound class. nih.govnih.gov

Ferulic acid (FA) is recognized as a potent antioxidant, a property attributed to its phenolic hydroxyl group which can donate electrons to quench free radicals. nih.gov This action results in a resonance-stabilized phenoxy radical, which effectively terminates radical chain reactions. nih.govmdpi.com Preclinical research has consistently demonstrated that FA and its derivatives act as effective scavengers of free radicals, including superoxide (B77818) anions, and inhibit lipid peroxidation, thereby protecting cellular structures from oxidative damage. nih.govscielo.br

In vitro and cellular studies on various FA derivatives have provided specific evidence of their mechanisms for modulating oxidative stress. These compounds have demonstrated significant free-radical scavenging activity in biochemical assays like the DPPH and ABTS tests. mdpi.com For example, a derivative identified as S-52372 showed a concentration-dependent increase in free radical scavenging ability. mdpi.com Furthermore, investigations at the cellular level have shown that FA derivatives can reduce intracellular ROS levels. In a study using LPS-stimulated RAW264.7 cells, S-52372 was found to prevent oxidative stress and suppress intracellular ROS. mdpi.com Another study on a ferulic acid-piperazine derivative, compound 13a, reported that it could effectively reduce both mitochondrial and cellular ROS. acs.orgnih.gov

Beyond direct scavenging, these compounds appear to bolster the cell's own antioxidant defense systems. Preclinical studies have shown that FA administration can increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. researchgate.netnih.gov The protective effects are also linked to the inhibition of enzymes that generate ROS and inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comcaldic.com This dual action—directly neutralizing existing free radicals and supporting the cell's intrinsic antioxidant and anti-inflammatory pathways—highlights the therapeutic potential of this class of compounds in conditions associated with oxidative stress. mdpi.comcaldic.com

Table 2: Preclinical Research Findings on Oxidative Stress Modulation by Ferulic Acid Derivatives

| Compound/Derivative | Assay/Model | Key Research Finding | Reference |

|---|---|---|---|

| Ferulic Acid Derivative (S-52372) | DPPH & ABTS assays | Showed significant free radical scavenging effects. | mdpi.com |

| Ferulic Acid Derivative (S-52372) | LPS-stimulated RAW264.7 cells | Prevented inflammation and oxidative stress; suppressed intracellular ROS, iNOS, and COX-2. | mdpi.com |

| Ferulic Acid-Piperazine Derivative (13a) | DPPH assay | Exhibited excellent antioxidant properties (IC50 = 5.88 ± 0.21 μM). | acs.orgnih.gov |

| Ferulic Acid-Piperazine Derivative (13a) | Drosophila model of AD | Effectively reduced mitochondrial and cellular reactive oxygen species (ROS). | nih.gov |

| Ethyl Ferulate (eFA) | Primary hippocampal cultures | Decreased intracellular accumulation of ROS, protein oxidation, and lipid peroxidation. | scielo.br |

| Ferulic Acid (FA) | Diabetic rat model | Increased levels of SOD and catalase; decreased levels of malondialdehyde (MDA) and NO. | researchgate.net |

Structural Activity Relationship Sar Studies of Ferulinolol

Correlating Structural Features of Ferulinolol with β-Adrenergic Receptor Selectivity and Potency

This compound, chemically identified as ethyl (E)-3-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-methoxyphenyl]prop-2-enoate, is an aryloxypropanolamine derivative of ferulic acid. nih.govuni.lu Its distinct structural components are directly responsible for its characteristic high selectivity and potency as a β1-adrenergic receptor antagonist, coupled with partial β2-agonist activity. researchgate.net

The key structural features contributing to its activity profile include:

The Aryloxypropanolamine Backbone: This is a classic structural motif for β-blockers. wikipedia.orgijrpc.com The oxygen atom of the phenoxy group, linked via a propanolamine (B44665) side chain, is a critical feature for binding to the β-adrenergic receptor. The hydroxyl group on the β-carbon of this side chain is essential for activity, with the (S)-enantiomer being significantly more potent. rsc.org

The Aromatic Ring Substitution: this compound's aromatic ring originates from ferulic acid and possesses a unique substitution pattern that dictates its selectivity. researchgate.net The para-position relative to the oxypropanolamine side chain is substituted with an ethyl prop-2-enoate group, and a methoxy (B1213986) group is present at the meta-position. This para-substitution is a known determinant for β1-selectivity in beta-blockers. wikipedia.org

The Amino Group: The side chain terminates in a secondary amine with a tert-butyl substituent. This bulky group is known to confer high potency for β-receptor blockade. slideshare.net

Partial Agonist Activity: The specific electronic nature of the substituents on the aromatic ring, particularly the electron-withdrawing ester group, is thought to contribute to its partial agonist activity at β2-receptors. researchgate.netslideshare.net This dual activity—β1-blockade and β2-stimulation—is a significant aspect of its pharmacological profile.

Research has quantified the β1-selectivity of this compound through competitive antagonism studies. In isolated guinea pig tissues, this compound was a more potent antagonist of isoproterenol-induced responses in the atria (predominantly β1-receptors) than in the trachea (predominantly β2-receptors). researchgate.net Binding studies using radiolabeled ligands on rat heart and lung membranes further confirmed this selectivity. researchgate.net

| Parameter | Tissue/Membrane | Receptor Type | Value | Compared Compound | Value (Compared Compound) |

|---|---|---|---|---|---|

| pA₂ | Right Atria | β₁ | 7.62 ± 0.05 | - | - |

| pA₂ | Left Atria | β₁ | 7.54 ± 0.01 | - | - |

| pA₂ | Trachea | β₂ | 6.28 ± 0.11 | - | - |

| Ki (nM) | Ventricular Membranes | β₁ | 103 | Atenolol (B1665814) | 262 |

| Metoprolol (B1676517) | 123 | ||||

| (-)Propranolol | 0.23 | ||||

| Ki (nM) | Lung Membranes | β₂ | 2,412 | Atenolol | 7,539 |

| Metoprolol | 2,186 | ||||

| (-)Propranolol | 0.72 |

SAR Analysis of this compound Analogues for Modulated Biological Responses

The systematic modification of a lead compound to create analogues is a cornerstone of medicinal chemistry, aimed at refining pharmacological properties. nih.govmdpi.com For this compound, while extensive dedicated studies on a broad series of its analogues are not widely reported in the surveyed literature, the principles of SAR analysis allow for a theoretical exploration of how its structure could be modified to modulate biological responses.

A theoretical SAR analysis of this compound analogues would involve synthesizing and testing compounds with specific structural changes to probe the function of each moiety:

Modification of the Ester Group: The ethyl prop-2-enoate tail could be altered to explore its role in potency and partial agonism. Analogues could include different alkyl esters (e.g., methyl, propyl), amides, or carboxylic acids. This would test the influence of steric bulk and electronic properties on receptor interaction.

Varying the N-Alkyl Substituent: The tert-butyl group on the amine is critical for potency. slideshare.net Creating analogues with smaller (e.g., isopropyl) or larger, or more complex, alkyl groups could fine-tune the balance between antagonist and partial agonist activity and potentially alter receptor selectivity.

Changing the Aryl Core: Replacing the ferulic acid-derived ring with other aromatic or heteroaromatic systems would be a more fundamental change to explore novel interactions with the receptor binding pocket.

Each series of synthesized analogues would be subjected to biological testing to measure their binding affinity (Ki), potency (pA2 or IC50), and efficacy at β1 and β2 receptors. nih.govnih.gov The resulting data would reveal which structural features are essential for activity (the pharmacophore) and which can be modified to enhance desired properties, such as increasing β1-selectivity or eliminating the partial β2-agonist effect if desired. mdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comspu.edu.sy A validated QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding drug design and reducing the need for extensive synthesis and testing. researchgate.net

While specific QSAR models developed exclusively for this compound derivatives are not prominent in the available literature, the methodology for their creation is well-established. researchgate.net The development process would proceed as follows:

Data Set Assembly: A series of this compound derivatives, such as the theoretical analogues described in section 6.2, would be required. For each derivative, a consistent biological activity value (e.g., IC50 for β1-receptor binding) must be accurately measured. researchgate.net

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various physicochemical properties. mdpi.com

Hydrophobic descriptors: such as LogP (the logarithm of the partition coefficient).

Electronic descriptors: such as Hammett constants (σ), dipole moment, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Steric descriptors: such as molar refractivity or topological indices that describe molecular size and shape.

Model Generation and Validation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). spu.edu.syresearchgate.net The general form of a QSAR equation is:

Activity = f(descriptor1, descriptor2, ...)

The predictive power and robustness of the resulting model must be rigorously validated using statistical techniques such as cross-validation (e.g., leave-one-out) and by using an external test set of compounds not used in the model's creation. mdpi.com A statistically sound QSAR model for this compound derivatives would provide invaluable insights into the specific physicochemical properties that govern their interaction with β-adrenergic receptors, accelerating the discovery of new candidates with optimized therapeutic profiles.

Analytical Chemistry Methodologies for Ferulinolol in Research

Advanced Chromatographic and Spectroscopic Techniques for Ferulinolol Quantification in Complex Matrices

The quantification of this compound, a phenolic lignan (B3055560), within complex matrices such as plant extracts, necessitates the use of high-resolution separation and detection techniques. The choice of method depends on the sample's complexity and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds. researchgate.netscialert.netscispace.com When coupled with a Diode-Array Detector (DAD), HPLC allows for the simultaneous quantification and preliminary identification of compounds based on their retention time and UV-Vis spectral data. researchgate.net For the analysis of this compound and similar lignans (B1203133), reverse-phase chromatography is most common, utilizing C18 columns. researchgate.netresearchgate.net The mobile phase typically consists of a gradient mixture of an acidified aqueous solution (using formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.netresearchgate.net This setup effectively separates phenolic compounds with varying polarities. researchgate.net Spectrophotometric methods, such as using the Folin-Ciocalteu reagent, can determine the total phenolic content in an extract but lack the specificity to quantify individual compounds like this compound. nih.govmdpi.comnih.gov

For enhanced sensitivity and specificity, especially at low concentrations or in exceptionally complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. scispace.comkoreascience.kr This "hyphenated" technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation abilities of mass spectrometry. nih.gov LC-MS/MS is particularly crucial for lignan analysis as it can differentiate between isomers and provide definitive identification. scispace.com The development of LC-MS/MS methods has been instrumental in quantifying multiple plant lignans and their metabolites in various food and biological samples. koreascience.krnih.gov

In many plant matrices, lignans like this compound may exist as glycosides or be ester-linked to the plant's structural components. nih.gov To accurately quantify the total aglycone (the non-sugar part), a hydrolysis step (acidic, alkaline, or enzymatic) is often required prior to chromatographic analysis to liberate the free this compound. nih.govdiva-portal.org However, care must be taken as harsh conditions, such as strong acid hydrolysis, can potentially degrade the target analyte. nih.gov

Development of Bioanalytical Methods for this compound Detection in Preclinical Biological Samples

Bioanalytical methods are essential for determining the concentration of drugs, metabolites, and other substances like this compound in biological matrices such as blood, plasma, serum, and urine. scialert.net These methods are critical for preclinical pharmacokinetic studies. The development of such methods for this compound would follow established procedures for other small molecules and lignans.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for modern bioanalysis due to its exceptional sensitivity and selectivity. nih.govdiva-portal.org This allows for the quantification of analytes at very low concentrations (ng/mL or pg/mL), which is often necessary when studying the absorption, distribution, metabolism, and excretion (ADME) of a compound. A validated LC-MS/MS method has been successfully used to quantify eight different plant lignans and two enterolignans in human and pig plasma and urine, demonstrating its applicability for this class of compounds. nih.gov

A crucial step in bioanalysis is sample preparation, which aims to remove interfering substances from the biological matrix that could affect the analysis. diva-portal.org Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). restek.com

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent cartridge while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. cdc.gov

During method development, it is also vital to assess and mitigate matrix effects, where co-eluting endogenous components from the sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. lenus.ie

Standardization and Validation of Analytical Protocols for Research Purposes

For analytical data to be considered reliable and reproducible, the method used to generate it must be validated. nih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. cas.org Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the characteristics to be considered during the validation of analytical methods. nih.gov

The validation of an analytical method for this compound would involve assessing the following key parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. koreascience.kr

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) of ≥0.99 is typically required. scispace.comkoreascience.kr

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 80-120%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). An RSD of <5% is often considered acceptable. researchgate.netkoreascience.kr

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netscispace.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netscispace.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.gov

Computational and Theoretical Studies on Ferulinolol

Molecular Docking and Dynamics Simulations of Ferulinolol with Adrenergic Receptors and Other Targets

Experimental evidence suggests that this compound acts as a beta-adrenergic blocking agent. researchgate.netacs.orgknu.edu.af Specifically, it has been shown to competitively antagonize the effects of isoproterenol, indicating its role as a competitive antagonist at β-adrenoceptors. researchgate.netknu.edu.af Studies have demonstrated its greater potency on atrial tissues compared to tracheal tissues, suggesting a degree of selectivity for β1-adrenergic receptors. researchgate.net Furthermore, this compound has exhibited partial agonist activity at β2-adrenergic receptors. researchgate.netresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that could provide profound insights into these observed activities.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies would be instrumental in:

Visualizing Binding Modes: Determining the precise orientation and conformation of this compound within the binding pockets of β1 and β2-adrenergic receptors.

Identifying Key Interactions: Elucidating the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with this compound. This would explain the molecular basis of its antagonist and partial agonist activities.

Understanding Selectivity: Comparing the docking scores and interaction patterns of this compound with β1 and β2 receptors could provide a structural rationale for its observed β1-selectivity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the conformational changes in a protein-ligand complex over time. plos.org For the this compound-adrenergic receptor complex, MD simulations could:

Assess Complex Stability: Evaluate the stability of the docked pose of this compound within the receptor's binding site over a simulated period, confirming the feasibility of the predicted binding mode.

Reveal Allosteric Effects: Investigate how the binding of this compound might induce conformational changes in the receptor that extend beyond the binding site, influencing its interaction with downstream signaling proteins like G-proteins.

Characterize Partial Agonism: By simulating the receptor's dynamics when bound to this compound, researchers could potentially identify the subtle conformational shifts that lead to the partial activation of the β2-adrenergic receptor.

While no specific molecular docking or MD simulation studies for this compound are currently published, the general methodology has been successfully applied to a wide range of ligands targeting adrenergic receptors, demonstrating its utility in understanding ligand-receptor interactions at an atomic level. plos.org

In Silico Prediction of this compound's Pharmacological Profiles and Interaction Networks

In silico methods for predicting pharmacological profiles and interaction networks are becoming increasingly valuable in drug discovery for forecasting a compound's potential biological activities and off-target effects. These computational approaches leverage large databases of chemical structures and their known biological activities to make predictions for new or uncharacterized molecules.

For this compound, the application of such predictive tools could:

Expand the Pharmacological Profile: Predict potential interactions with a wide array of other receptors, enzymes, and ion channels beyond the adrenergic system. This could uncover novel therapeutic possibilities or potential side effects.

Construct Interaction Networks: Generate a network map illustrating the predicted protein targets of this compound and their downstream signaling pathways. This would provide a systems-level view of its potential biological impact.

Prioritize Experimental Studies: The predictions from these in silico tools can guide future experimental research by highlighting the most probable targets for validation, thereby saving time and resources.

Currently, a comprehensive in silico pharmacological profile for this compound has not been reported in scientific literature. The generation of such a profile would be a valuable step in further characterizing its therapeutic potential.

Quantum Chemical Calculations to Elucidate this compound's Electronic Structure and Reactivity

Quantum chemistry provides a fundamental understanding of the electronic structure and reactivity of molecules based on the principles of quantum mechanics. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties.

For this compound, quantum chemical calculations could be employed to:

Determine Electronic Properties: Calculate key parameters such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity and its ability to participate in different types of chemical interactions.

Analyze Chemical Reactivity: The HOMO-LUMO energy gap can provide insights into the chemical stability and reactivity of this compound. A smaller gap generally suggests higher reactivity.

Rationalize Intermolecular Interactions: The MEP can identify the electron-rich and electron-poor regions of the molecule, which are the likely sites for electrophilic and nucleophilic attacks, respectively. This information is vital for understanding how this compound interacts with its biological targets at a sub-atomic level.

To date, there are no published studies detailing the quantum chemical analysis of this compound. Such studies would provide a foundational understanding of its intrinsic chemical properties, which underpin its biological activity.

Ferulinolol S Contribution to the Holistic Activities of Botanical Extracts

Role of Ferulinolol in the Multi-Targeted Pharmacological Effects of Traditional Chinese Medicine Decoctions

Traditional Chinese Medicine (TCM) inherently utilizes a multi-component, multi-target approach to treat complex diseases. nih.govscienceopen.com Decoctions, which are complex mixtures of multiple herbs, are designed to address various aspects of a disease simultaneously. nih.gov The therapeutic efficacy of these decoctions is attributed to the collective action of their numerous chemical constituents on multiple biological targets and pathways. frontiersin.org

Table 1: General Principles of Multi-Target Effects in TCM Decoctions

| Principle | Description | Potential Relevance to this compound |

| Multi-Component Nature | TCM formulas contain hundreds of chemical compounds from multiple herbs. scienceopen.com | This compound is one of many compounds in herbs like Notopterygium incisum. |

| Multi-Target Action | These compounds can act on numerous proteins, enzymes, and receptors in the body. frontiersin.org | This compound likely has its own set of biological targets that contribute to the formula's overall effect. |

| Network Regulation | The therapeutic effect arises from the regulation of complex biological networks rather than a single target. nih.gov | The effect of this compound is integrated into the broader network of interactions modulated by the entire decoction. |

| Synergistic Enhancement | Compounds can work together to produce a greater effect than they would individually. nih.gov | This compound may synergize with other compounds to enhance the anti-inflammatory or analgesic properties of the decoction. |

Network Pharmacology Approaches to Deconstruct this compound's Systemic Contributions within Herbal Extracts

Network pharmacology is a powerful computational tool used to understand the complex mechanisms of action of herbal medicines. nih.govfrontiersin.org It involves constructing networks that link the chemical components of an herb to their potential protein targets and associated disease pathways. nih.govfrontiersin.orgproquest.com This approach aligns well with the multi-component, multi-target nature of TCM. frontiersin.org

While several network pharmacology studies have been conducted on Notopterygium incisum and various TCM formulas, a specific deconstruction of this compound's systemic contribution is not prominently featured. For example, a network analysis of Notopterygium incisum for the treatment of Obstructive Sleep Apnea Syndrome identified pterostilbene (B91288) and notopterol (B1679982) as key active metabolites and focused on their interaction with targets like PTGS2 and the NF-κB pathway. frontiersin.org Such studies often prioritize compounds with higher concentrations or better-predicted oral bioavailability and target affinity, which may lead to less abundant compounds like this compound being overlooked in the final analysis.

A hypothetical network pharmacology study focused on this compound would involve the following steps:

Identifying this compound's Potential Targets: Using databases to predict the proteins that this compound is likely to bind to.

Constructing a Compound-Target Network: Mapping the interactions between this compound and its predicted targets.

Integrating with Disease-Related Targets: Identifying which of this compound's targets are also implicated in specific diseases, such as inflammatory disorders.

Pathway Enrichment Analysis: Determining the biological pathways that are significantly affected by the interaction of this compound with its targets.

Table 2: Hypothetical Network Pharmacology Workflow for this compound

| Step | Action | Objective |

| 1. Compound Identification | Isolate and identify this compound from the herbal extract. | To confirm the presence and structure of the compound of interest. |

| 2. Target Prediction | Utilize computational databases (e.g., PharmMapper, TargetNet) to predict protein targets of this compound. | To generate a list of potential molecular interaction partners. |

| 3. Network Construction | Use software like Cytoscape to build a network of this compound, its targets, and associated disease genes. nih.govfrontiersin.org | To visualize the complex interactions within a biological system. |

| 4. Functional Analysis | Perform GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis on the identified targets. nih.gov | To understand the biological processes and signaling pathways potentially modulated by this compound. |

| 5. Experimental Validation | Conduct in vitro or in vivo experiments to confirm the predicted interactions and effects. | To validate the computational findings and establish a causal link. |

Future Directions and Unaddressed Research Questions for Ferulinolol

Exploration of Novel Biological Activities and Therapeutic Potential beyond Current Knowledge

The existing research on Ferulinolol has concentrated on its function as a β-adrenergic blocker. phcogrev.com However, its structural relationship to ferulic acid suggests the potential for a wider range of biological activities that remain largely unexplored. nih.govnih.gov Ferulic acid is a well-documented antioxidant with anti-inflammatory, neuroprotective, and even anti-cancer properties. nih.gov A primary future direction is to investigate whether this compound retains, modifies, or expands upon these activities.

Research could systematically screen this compound for effects beyond its cardiovascular profile. For instance, its partial β2-agonist activity, which induces tracheal relaxation, could be explored for potential applications in respiratory conditions. nih.govresearchgate.net Furthermore, given that β-blockers are sometimes investigated for roles in anxiety and other neurological conditions, exploring this compound's impact on the central nervous system is a logical next step.

The therapeutic potential could extend to areas where the activities of its parent compound, ferulic acid, are prominent. Investigating its efficacy as a chemopreventive agent or as a neuroprotective compound in models of neurodegenerative disease could unveil novel applications. nih.gov

Table 1: Comparative Biological Activities of Ferulic Acid and this compound This table outlines the known activities of the parent compound and the potential areas for future investigation for this compound.

| Biological Activity | Ferulic Acid (Parent Compound) | This compound (Known Activity) | This compound (Potential for Exploration) |

| Cardiovascular | Cardioprotective Effects nih.gov | Selective β1-Adrenoceptor Antagonist nih.gov | Modulation of atherosclerosis, anti-arrhythmic properties beyond β-blockade |

| Antioxidant | Potent Free Radical Scavenger nih.gov | Not Established | Investigation of free radical scavenging capacity and prevention of lipid peroxidation |

| Anti-inflammatory | Known Anti-inflammatory Effects nih.gov | Not Established | Assessment of effects on inflammatory pathways and cytokine production |

| Neurological | Neuroprotective nih.gov | Not Established | Evaluation for anxiolytic effects, neuroprotection in stroke or neurodegenerative models |

| Respiratory | Not a primary activity | Partial β2-Agonist Activity (Tracheal Relaxation) nih.govresearchgate.net | Therapeutic potential for asthma or other bronchoconstrictive disorders |

| Anticancer | Exhibits Anti-carcinogenic Potential nih.gov | Not Established | Screening against various cancer cell lines |

Methodological Advancements in this compound Research

Future research on this compound will benefit significantly from the integration of modern research methodologies. notedsource.io Traditional pharmacological assessments have been crucial, but next-generation tools can provide deeper insights with greater efficiency. nih.govnanoschool.in

A notable advancement has been the development of a biosynthetic pathway for this compound using engineered Escherichia coli. mdpi.comnih.gov This method, which involves co-expressing genes from Aspergillus terreus and Croton stellatopilosus, provides a sustainable and scalable production method compared to chemical synthesis or extraction from natural sources. mdpi.com Further optimization of this biotransformation process represents a key methodological opportunity.

For structural and functional analysis, advanced in silico tools have already been applied. nih.gov The use of high-resolution mass spectrometry combined with computational tools like MetFrag and SIRIUS for structural elucidation is a prime example. mdpi.comnih.gov Future studies can leverage artificial intelligence (AI) and machine learning algorithms to predict new biological targets, potential off-target effects, and structure-activity relationships (SAR). notedsource.ionanoschool.in High-throughput screening (HTS) technologies can then be used to rapidly test these computational predictions in biochemical and cell-based assays.

Table 2: Application of Advanced Methodologies to this compound Research This table details modern research techniques and their specific applications to accelerate the study of this compound.

| Methodology | Application in this compound Research | Potential Outcome |

| Engineered Biosynthesis | Optimization of the existing E. coli pathway for increased yield and purity. mdpi.comnih.gov | Scalable, cost-effective production for extensive preclinical and clinical studies. |

| AI and Machine Learning | Predict potential new biological targets and off-target interactions based on molecular structure. notedsource.io | Identification of novel therapeutic applications and a better understanding of its safety profile. |

| High-Throughput Screening (HTS) | Rapidly screen this compound against large panels of receptors, enzymes, and cell lines. | Discovery of new biological activities beyond its known β-adrenergic effects. |

| CRISPR-Cas9 Gene Editing | Precisely knock out or modify specific receptors (e.g., β1 and β2 adrenergic receptors) in cell models. | Unambiguous confirmation of on-target effects and dissection of signaling pathways. |

| Advanced Mass Spectrometry Imaging | Visualize the distribution of this compound and its metabolites within tissues. | Understanding of pharmacokinetics, tissue-specific accumulation, and target engagement in vivo. |

Challenges and Opportunities in Elucidating this compound's Full Mechanistic Profile

A significant challenge in this compound research is understanding the full implications of its dual-action mechanism: selective β1-antagonism combined with partial β2-agonism. nih.govresearchgate.net This unique profile distinguishes it from many conventional β-blockers and presents both a challenge and an opportunity. The key challenge is to delineate the net physiological effect of simultaneously blocking one receptor subtype while partially activating another, especially across different tissues and physiological states.

This complexity, however, offers the opportunity to develop a therapeutic agent with a potentially unique and beneficial profile. For example, the β1-blockade provides cardioprotective effects by reducing heart rate, while the partial β2-agonism could mitigate some common side effects of non-selective β-blockers, such as bronchoconstriction. nih.govontosight.ai Elucidating this interplay requires sophisticated in vivo models and targeted molecular studies.

Table 3: Summary of Research Challenges and Opportunities for this compound This table summarizes the key hurdles and corresponding scientific opportunities in future this compound research.

| Challenge | Research Opportunity |

| Dual-Action Mechanism | To fully characterize the integrated physiological response to simultaneous β1-antagonism and β2-agonism. nih.gov |

| Translational Gap | To conduct well-designed clinical trials to confirm preclinical findings on efficacy and safety in humans. |

| Synergistic Effects | To investigate this compound's interactions with other compounds in traditional herbal formulas. acs.orgnih.gov |

| Scalable Production | To further optimize the engineered biosynthetic pathway for commercial-scale production. mdpi.comnih.gov |

| Unexplored Biological Activities | To conduct broad screening to discover novel therapeutic uses related to its parent compound, ferulic acid. nih.gov |

Q & A

Q. How to validate this compound’s therapeutic potential in multi-organ systems?

- Integrated Workflow :

- Use organ-on-a-chip models to simulate cross-tissue interactions.

- Apply PBPK modeling to predict biodistribution.

- Cross-reference with phenomapping techniques to identify outlier responses .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.